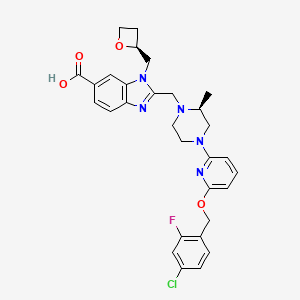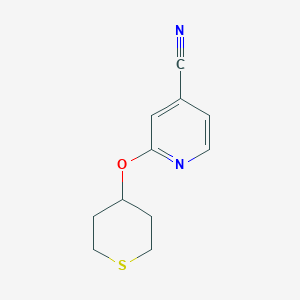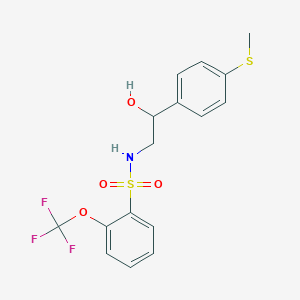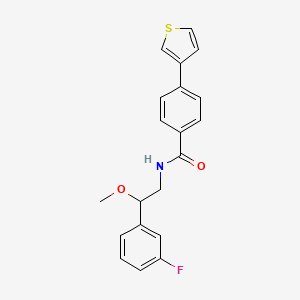
GLP-1 receptor agonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 (GLP-1) receptor agonists, also known as GLP-1 analogs, GLP-1DAs or incretin mimetics, are a class of drugs that reduce blood sugar and energy intake by activating the GLP-1 receptor . They mimic the actions of the endogenous incretin hormone GLP-1 that is released by the gut after eating . GLP-1 agonists were initially developed for type 2 diabetes . The drugs were also noted to reduce food intake and body weight significantly, and some have also been approved to treat obesity in the absence of diabetes .
科学的研究の応用
1. Development and Characteristics of GLP-1 Analogues
GLP-1 receptor agonists, such as LY2189265, are designed to address the limitations of the native GLP-1 hormone, specifically its short half-life due to rapid inactivation. These analogues, like LY2189265, show extended pharmacokinetics and activity, which are beneficial in treating type 2 diabetes. They offer glucose-dependent insulinotropic effects, reduced glucagonemia, and a neutral or weight-reducing profile (Glaesner et al., 2010).
2. Neuroprotective Potential in Parkinson's Disease
GLP-1 receptor agonists have demonstrated neuroprotective effects in experimental models of Parkinson's disease (PD). Evidence suggests that agonists like exenatide may improve motor and cognitive functions in PD, although the exact molecular mechanisms are still being explored. This highlights the potential therapeutic utility of GLP-1 analogues in neurodegenerative diseases like PD and PD dementia (Athauda & Foltynie, 2016).
3. Applications in Diabetes and Obesity Treatment
GLP-1 receptor agonists are effective in treating type 2 diabetes due to their ability to reduce weight and attenuate hyperglycemia. The development of multireceptor agonist peptides, like triagonists, aims to enhance GLP-1's activities by broadening tissue targets and synergizing at tissues expressing multiple receptors, such as the brain and pancreatic isletβ cells (Capozzi et al., 2018).
4. Insight into Molecular Mechanisms
Research on the crystal structure of the GLP-1 receptor bound to a peptide agonist provides insight into the molecular mechanism of action of GLP-1 peptides. This understanding aids in designing peptide agonists with potent activity, applicable in diabetes models (Jazayeri et al., 2017).
5. Potential in Treating Other Conditions
Beyond diabetes and obesity, GLP-1 agonists have shown benefits in other conditions. Studies indicate potential applications in Parkinson’s Disease, Alzheimer’s disease, depression, chemical dependency, lipotoxicity, and non-alcoholic fatty liver diseases. The versatility of GLP-1 analogs in treating various conditions is an area of active research (Laurindo et al., 2022).
作用機序
GLP-1 agonists work by activating the GLP-1 receptor. They slow gastric emptying, inhibit the release of glucagon, and stimulate insulin production, therefore reducing hyperglycemia in people with type 2 diabetes . They also reduce food intake and therefore body weight, making them an effective treatment for obesity .
Safety and Hazards
GLP-1 receptor agonists are associated with a low risk of hypoglycemia, and the most common adverse effects are gastrointestinal . Other warnings and precautions include pancreatitis and thyroid cell carcinomas . There is also an ongoing review of GLP-1 receptor agonists regarding the risk of suicidal thoughts and self-harm .
将来の方向性
GLP-1 receptor agonists are an effective treatment option for people with type 2 diabetes, shown to achieve multi-factorial clinical benefits . When selecting or advising about treatments, pharmacists should consider how the different GLP-1 RAs and their mechanisms of action affect clinical outcomes in order to ensure optimal treatment for individuals . There is also ongoing research into the potential use of GLP-1 receptor agonists in treating neurodegenerative diseases such as Parkinson’s disease .
特性
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GLP-1 receptor agonist 2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)

![4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid](/img/structure/B2449706.png)

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)
![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449714.png)
![1-(2-Aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2449715.png)